tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate

mPGES-1 inhibition Inflammation SAR

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate (CAS 2165427-41-6) is a chiral, non-racemic cis-1,3-disubstituted cyclohexane derivative featuring an N-Boc-protected amine and a primary hydroxymethyl group. With molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, this compound serves as a conformationally defined building block in medicinal chemistry.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 2165427-41-6
Cat. No. B6357348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate
CAS2165427-41-6
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1
InChIKeyLBJSEPNOVVUVJA-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate (CAS 2165427-41-6): A Chiral 1,3-Disubstituted Cyclohexane Building Block for Drug Discovery


tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate (CAS 2165427-41-6) is a chiral, non-racemic cis-1,3-disubstituted cyclohexane derivative featuring an N-Boc-protected amine and a primary hydroxymethyl group . With molecular formula C12H23NO3 and a molecular weight of 229.32 g/mol, this compound serves as a conformationally defined building block in medicinal chemistry . Its orthogonal protecting-group strategy—a Boc-carbamate amenable to acidic deprotection and a free hydroxyl for further functionalization—makes it a versatile intermediate for convergent synthesis of complex pharmacophores, particularly in inflammation and pain research .

Why Generic Substitution of tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate Fails: The Criticality of Defined (1S,3S) Stereochemistry


Substituting this compound with a racemic mixture, the enantiomeric trans isomer, or a regioisomeric analog undermines downstream synthetic outcomes because the (1S,3S) cis-1,3-disubstituted cyclohexane scaffold enforces a specific spatial orientation of the amine and hydroxymethyl groups that is essential for target binding [1]. In the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, the (1S,3S) configuration was found to be critical: the lead compound PF-4693627, which incorporates this exact stereochemical fragment via amide coupling to the piperidine core, achieves an IC50 of 3 nM against the enzyme [1]. The (1R,3S) cis isomer (CAS 920966-16-1) and the (1R,3R) trans isomer (CAS 920966-17-2) are commercially available alternatives, but neither can reproduce the spatial geometry required for the same productive binding interactions in this pharmacophore series [1]. The orthogonal Boc/hydroxyl protecting-group architecture further demands a specific relative orientation; incorrect stereochemistry leads to different conformational preferences and altered reactivity in subsequent synthetic transformations [2].

Quantitative Differentiation Evidence for tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate Against Closest Analogs


mPGES-1 Inhibitor Potency: (1S,3S) Stereochemistry Enables 3 nM Clinical Candidate vs. Inactive or Significantly Less Potent Stereoisomers

The (1S,3S)-3-(hydroxymethyl)cyclohexyl fragment is a critical pharmacophoric element in PF-4693627 (CAS 1312815-93-2), a potent and selective mPGES-1 inhibitor that reached clinical evaluation. PF-4693627, synthesized via amide coupling of the (1S,3S)-amino alcohol derived from this carbamate with a benzoxazole-piperidine carboxylic acid, exhibits an IC50 of 3 nM against recombinant human mPGES-1 in enzymatic assays [1]. In human whole blood (HWB) assays stimulated with lipopolysaccharide (LPS), PF-4693627 inhibits PGE2 synthesis with an IC50 of 109 nM . The specific (1S,3S) configuration at the cyclohexyl carbinol is essential: structure–activity relationship (SAR) optimization identified that alternative stereoisomers or substitution patterns lead to significant loss of potency; the cis-1,3-disubstitution pattern with (1S,3S) absolute configuration provides an optimal fit into the mPGES-1 active site [1].

mPGES-1 inhibition Inflammation SAR

Selectivity Profile of the (1S,3S)-Containing Inhibitor: >16,000-Fold Window Over Off-Target Prostaglandin Pathway Enzymes

PF-4693627, which incorporates the (1S,3S)-3-(hydroxymethyl)cyclohexyl fragment via the tert-butyl carbamate precursor, demonstrates exceptional selectivity for mPGES-1 over related enzymes in the prostaglandin biosynthesis pathway. In HWB-1483 cell assays, PF-4693627 shows IC50 values greater than 50 µM against prostaglandin D synthase (PGDS), thromboxane A synthase (TXAS), and 5-lipoxygenase (5-LO), and an IC50 exceeding 10 µM against cyclooxygenase-2 (COX-2) in fetal fibroblasts [1][2]. This translates to a >16,000-fold selectivity window for mPGES-1 (IC50 = 3 nM) over COX-2 (IC50 > 10 µM). While this selectivity is a property of the final drug molecule PF-4693627 rather than the carbamate building block itself, the (1S,3S) stereochemistry embedded in the fragment contributes to the overall molecular recognition that achieves this remarkable selectivity profile [1].

Selectivity mPGES-1 COX-2 sparing

In Vivo Pharmacodynamic Validation: 63% PGE2 Inhibition Confirms Functional Relevance of the (1S,3S) Fragment in Animal Models

The functional relevance of the (1S,3S)-configured intermediate is validated by in vivo pharmacodynamic data for PF-4693627. In a guinea pig carrageenan-stimulated air pouch inflammation model, oral administration of PF-4693627 at 10 mg/kg inhibited PGE2 production by 63% relative to vehicle control . Pharmacokinetic profiling in Sprague-Dawley rats following intravenous administration at 1.0 mg/kg revealed a bioavailability (F) of 59%, a half-life (t1/2) of 3.7 hours, clearance (CL) of 12 mL/min/kg, and a volume of distribution (Vdss) of 3.0 L/kg . The oral bioavailability and in vivo target engagement distinguish molecules built on the (1S,3S) scaffold from many earlier mPGES-1 inhibitor series that suffered from poor pharmacokinetic properties [1].

In vivo efficacy PGE2 inhibition Guinea pig air pouch model

Commercial Purity Benchmarking: (1S,3S) Carbamate Achieves 98% Purity, Surpassing Generic cis-Isomer Specifications

The (1S,3S)-configured tert-butyl carbamate (CAS 2165427-41-6) is commercially available at 98% purity from Fluorochem (Product Code F735898), as verified by GC and NMR analysis . In comparison, the generic cis-isomer mixture cis-3-(Boc-amino)cyclohexanemethanol (CAS 920966-16-1), which encompasses both (1S,3R) and (1R,3S) enantiomers as a racemate or with unspecified enantiomeric composition, is typically offered at 97% purity (Thermo Scientific/Alfa Aesar) . The trans-isomer (CAS 920966-17-2) is available at ≥99% purity from ChemImpex . While purity percentages are comparable, the critical distinction lies in stereochemical definition: the (1S,3S) compound is provided with explicit absolute configuration, whereas the cis-isomer (920966-16-1) is often supplied as a racemate or with rel- stereochemistry, lacking the enantiomeric purity required for asymmetric synthesis of single-enantiomer drug candidates .

Purity Procurement specification Quality control

Cost and Availability Comparison: (1S,3S) Carbamate Provides a Defined Chiral Intermediate at Competitive Pricing

Procurement analysis across multiple vendors reveals that the (1S,3S)-configured carbamate (CAS 2165427-41-6) is competitively priced relative to its stereochemical analogs while offering the advantage of defined absolute configuration. Fluorochem offers the compound at £109.00/50 mg, £209.00/250 mg, and £519.00/1 g (UK stock, 2026 pricing) . The generic cis-isomer (CAS 920966-16-1) from Thermo Fisher/Alfa Aesar is priced at $466.04/250 mg and $1,516.40/1 g . The trans-isomer (CAS 920966-17-2) from Fluorochem is priced at comparable levels. Multiple suppliers including Aladdin (97% purity, catalog T631816), Leyan (98% purity, catalog 1410934), and Chemscene maintain stock of the (1S,3S) compound, ensuring robust supply chain redundancy . The (1R,3S) cis-isomer (920966-16-1) and (1R,3R) trans-isomer (920966-17-2) are also broadly available, but neither provides the (1S,3S) absolute configuration required for the mPGES-1 pharmacophore .

Cost-effectiveness Commercial availability Procurement logistics

Synthetic Tractability: The (1S,3S) Amino Alcohol Intermediate Enables Convergent Amide Coupling for Library Synthesis

The tert-butyl carbamate protecting group (Boc) in this compound enables a convergent synthetic strategy where Boc deprotection under mild acidic conditions (TFA or HCl) liberates the free (1S,3S)-3-aminocyclohexyl methanol (CAS 1202411-97-9), which can then be directly coupled to carboxylic acid partners via standard amide bond-forming reactions . This strategy was employed in the synthesis of PF-4693627, where the (1S,3S) amino alcohol was coupled to a benzoxazole-piperidine carboxylic acid to form the final amide product [1]. The cis-1,3-substitution pattern places the amine and hydroxymethyl groups in a defined relative orientation that influences the conformation of the resulting amide in the target binding pocket—a feature that cannot be replicated with the trans isomer (CAS 920966-17-2) or the (1R,3S) cis enantiomer [1].

Convergent synthesis Amide coupling Boc deprotection

Optimal Research and Industrial Use Cases for tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate (CAS 2165427-41-6)


mPGES-1 Inhibitor Lead Optimization and SAR Expansion

Programs pursuing selective mPGES-1 inhibition for inflammatory diseases (osteoarthritis, rheumatoid arthritis) should procure CAS 2165427-41-6 as the stereochemically defined intermediate for synthesizing analogs of PF-4693627. The (1S,3S) fragment has been pharmacologically validated through the clinical candidate PF-4693627, which achieved an IC50 of 3 nM against mPGES-1 and >3,333-fold selectivity over COX-2 . Boc deprotection followed by amide coupling with diverse carboxylic acid partners enables rapid parallel synthesis of compound libraries exploring variations in the benzoxazole-piperidine region while maintaining the active (1S,3S) cyclohexyl carbinol pharmacophore [1].

Asymmetric Synthesis of Chiral 1,3-Disubstituted Cyclohexane Pharmacophores

Medicinal chemistry groups requiring enantiomerically pure cis-1,3-disubstituted cyclohexane scaffolds for target engagement should select CAS 2165427-41-6 over the generic cis-isomer (CAS 920966-16-1) or trans-isomer (CAS 920966-17-2). The (1S,3S) absolute configuration directs the relative spatial orientation of functional groups after deprotection and coupling, which is critical for achieving the desired binding conformation . At 98% purity with defined stereochemistry, this intermediate eliminates the need for chiral chromatographic resolution of downstream products, reducing process development time [1].

Opioid Receptor Ligand Development Using Hydroxymethylcyclohexylamine Scaffolds

The (1S,3S)-configured hydroxymethylcyclohexylamine core, accessible via Boc deprotection of CAS 2165427-41-6, is structurally related to hydroxymethylcyclohexylamines disclosed in patent literature (e.g., US 8,288,406 by Grünenthal GmbH) as dual μ-opioid/ORL1 receptor ligands . Procurement of the (1S,3S) carbamate enables exploration of this scaffold for analgesic drug discovery with defined stereochemistry, a parameter known to influence opioid receptor subtype selectivity . The Boc protecting group facilitates divergent functionalization strategies for SAR exploration of the amine and alcohol positions [1].

Conformational Analysis and Structure-Based Drug Design Studies

Research groups investigating the conformational preferences of cis-1,3-disubstituted cyclohexanes as rigidified pharmacophore elements should procure CAS 2165427-41-6 as a well-characterized model compound. The compound's defined (1S,3S) stereochemistry, combined with spectroscopic data including 1H, 13C NMR, and InChI Key (LBJSEPNOVVUVJA-UWVGGRQHSA-N) available from Fluorochem , enables its use as a reference standard for conformational studies. Understanding the preferred ring conformation of this fragment informs structure-based drug design, as the spatial orientation of substituents directly impacts molecular recognition at biological targets [1].

Quote Request

Request a Quote for tert-butyl ((1S,3S)-3-(hydroxymethyl)cyclohexyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.